molecular formula C33H29Cl2O3P B14765154 1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

Cat. No.: B14765154
M. Wt: 575.5 g/mol
InChI Key: CCHPOPIFCIKUJN-UHFFFAOYSA-N
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Description

1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing dioxaphosphocine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the production would likely involve similar synthetic routes as those used in laboratory settings, scaled up to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or reduce the aromatic rings.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted aromatic compounds.

Scientific Research Applications

1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is unique due to its complex structure, which includes multiple aromatic rings and a phosphorus-containing dioxaphosphocine moiety. This structure imparts unique chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C33H29Cl2O3P

Molecular Weight

575.5 g/mol

IUPAC Name

1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

InChI

InChI=1S/C33H29Cl2O3P/c1-31(2)17-33-18-32(3,4)26-16-14-24(20-7-11-22(35)12-8-20)30(28(26)33)38-39(36)37-29-23(13-15-25(31)27(29)33)19-5-9-21(34)10-6-19/h5-16,36H,17-18H2,1-4H3

InChI Key

CCHPOPIFCIKUJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC=C(C=C5)Cl)OP(OC6=C(C=CC1=C36)C7=CC=C(C=C7)Cl)O)(C)C)C

Origin of Product

United States

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